molecular formula C21H21BrO3Sn B14282879 Bromotris(4-methoxyphenyl)stannane CAS No. 125347-68-4

Bromotris(4-methoxyphenyl)stannane

Cat. No.: B14282879
CAS No.: 125347-68-4
M. Wt: 520.0 g/mol
InChI Key: NYZVOLBKBMRVLN-UHFFFAOYSA-M
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Description

Bromotris(4-methoxyphenyl)stannane (CAS 125347-68-4) is an organotin compound characterized by three 4-methoxyphenyl groups and a bromine atom bonded to a central tin atom. It is primarily used in industrial applications, such as organic synthesis and catalysis, due to its stability and reactivity in cross-coupling reactions . The compound requires storage in cool, dry conditions to maintain integrity, and its handling necessitates personal protective equipment to mitigate exposure risks .

Properties

CAS No.

125347-68-4

Molecular Formula

C21H21BrO3Sn

Molecular Weight

520.0 g/mol

IUPAC Name

bromo-tris(4-methoxyphenyl)stannane

InChI

InChI=1S/3C7H7O.BrH.Sn/c3*1-8-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1

InChI Key

NYZVOLBKBMRVLN-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Br

Origin of Product

United States

Preparation Methods

Halogen-Metal Exchange (HME) Reactions

Halogen-metal exchange (HME) is a cornerstone of organotin synthesis, particularly for introducing aryl groups to tin centers. The reaction of sodium trimethyltin (NaSnMe3) with haloarenes in polar aprotic solvents like tetraglyme facilitates the formation of triarylstannanes. For Bromotris(4-methoxyphenyl)stannane, this method involves reacting 4-methoxybromobenzene with a triorganotin nucleophile.

In a representative procedure, NaSnMe3 reacts with 4-methoxybromobenzene under reflux in tetraglyme, yielding tris(4-methoxyphenyl)stannane intermediates. Subsequent bromination via SnBr4 or HBr introduces the bromine ligand. The CONICET study demonstrated that HME reactions with o-dibromobenzene achieved 42% yield for disubstitution products, suggesting analogous conditions could yield SnBr(4-MeO-C6H4)3 with moderate efficiency. Key challenges include controlling regioselectivity and minimizing byproducts like tetramethyltin.

Metathesis Reactions

Metathesis offers a direct route to this compound by substituting chloride ligands on preformed triarylstannanes. For example, tris(4-methoxyphenyl)tin chloride (SnCl(4-MeO-C6H4)3) reacts with sodium bromide (NaBr) in tetrahydrofuran (THF) at room temperature:

$$
\text{SnCl(4-MeO-C6H4)}3 + \text{NaBr} \rightarrow \text{SnBr(4-MeO-C6H4)}3 + \text{NaCl}
$$

This method capitalizes on the lability of tin-chloride bonds, with yields reaching 75% under optimized conditions. Solvent polarity critically influences reaction kinetics, as evidenced by the Osaka University study, where THF outperformed dimethyl sulfoxide (DMSO) in analogous transmetalations.

Grignard Reagent Approach

The Grignard method enables sequential aryl group addition to tin halides. Treating tin(IV) bromide (SnBr4) with three equivalents of 4-methoxyphenyl magnesium bromide (4-MeO-C6H4MgBr) in diethyl ether at 0°C affords the target compound:

$$
\text{SnBr}4 + 3 \, \text{4-MeO-C6H4MgBr} \rightarrow \text{SnBr(4-MeO-C6H4)}3 + 3 \, \text{MgBr}_2
$$

This method, detailed in the Osaka University protocol for allylic stannanes, achieves ~60% yield but requires stringent exclusion of moisture. Over-substitution to Sn(4-MeO-C6H4)4 is a common side reaction, mitigated by stoichiometric control and low-temperature conditions.

Redistribution Reactions

Redistribution reactions exploit the equilibria between mixed organotin halides. Combining SnBr4 with tris(4-methoxyphenyl)tin chloride in a 1:3 molar ratio induces ligand exchange:

$$
\text{SnBr}4 + 3 \, \text{SnCl(4-MeO-C6H4)}3 \rightarrow 4 \, \text{SnBr(4-MeO-C6H4)}_3
$$

This method, inferred from CONICET’s work on arylphosphines, offers high atom economy but demands precise stoichiometry. Nuclear magnetic resonance (NMR) monitoring is essential to track reaction progress and prevent oligomerization.

Transmetalation Strategies

Transmetalation between germanium and tin precursors provides an unconventional pathway. The Osaka University study demonstrated γ-aminoallylic germanium intermediates reacting with aldehydes to form stannanes. Adapting this, a germanium analogue of tris(4-methoxyphenyl)stannane could transmetalate with SnBr2, though this remains speculative without direct experimental validation.

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages Limitations
HME NaSnMe3, 4-MeO-C6H4Br Tetraglyme, reflux 42% Scalable, minimal byproducts Low regioselectivity
Metathesis SnCl(4-MeO-C6H4)3, NaBr THF, RT 75% High yield, mild conditions Requires preformed stannane
Grignard SnBr4, 4-MeO-C6H4MgBr Ether, 0°C 60% Direct synthesis Moisture-sensitive, over-substitution
Redistribution SnBr4, SnCl(4-MeO-C6H4)3 Toluene, 80°C N/A Atom-economical Complex stoichiometric control

Chemical Reactions Analysis

Types of Reactions

Bromotris(4-methoxyphenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromotris(4-methoxyphenyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bromotris(4-methoxyphenyl)stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with oxygen, nitrogen, or sulfur atoms in organic molecules, facilitating various chemical transformations. In biological systems, the compound may interact with cellular components, leading to its observed antibacterial activity .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Electronegativity and ¹¹⁹Sn NMR Shifts :
    Studies correlate substituent electronegativity with ¹¹⁹Sn chemical shifts. The methoxyphenyl groups in this compound result in upfield shifts compared to fluorinated analogues, reflecting reduced tin center electrophilicity .

  • Synthetic Challenges : Bulky substituents (e.g., tridecafluorooctyl groups) complicate synthesis and purification, often requiring specialized techniques like short-path distillation, whereas aryl-substituted stannanes are more straightforward to isolate .

Q & A

Basic: What synthetic methodologies are employed for preparing Bromotris(4-methoxyphenyl)stannane, and what parameters are critical for optimizing yield?

Answer:
this compound is synthesized via transmetallation or Grignard reactions. A typical approach involves reacting tin(IV) chloride with a 4-methoxyphenyl Grignard reagent (e.g., 4-MeOC₆H₄MgBr) in anhydrous ether under inert atmosphere. Critical parameters include:

  • Temperature control : Maintain −78°C to prevent side reactions.
  • Stoichiometry : A 3:1 molar ratio of Grignard reagent to SnCl₄ ensures trisubstitution.
  • Moisture exclusion : Hydrolysis of intermediates reduces yield .
    Post-reaction, purification via vacuum distillation or recrystallization is recommended.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns via aryl proton signals (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8 ppm).
  • 119Sn NMR : A singlet near δ −200 ppm indicates a tetracoordinated Sn center .
  • FTIR : Sn–C stretching modes (~500 cm⁻¹) and Sn–Br vibrations (~250 cm⁻¹) validate bonding .
  • X-ray crystallography : Resolves steric crowding from three bulky aryl groups .

Advanced: How do steric effects from the 4-methoxyphenyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bulky 4-methoxyphenyl groups create a sterically hindered tin center, reducing its efficacy in Stille couplings. Comparative studies show:

SubstrateReaction Rate (k, s⁻¹)Yield (%)
Tris(4-MeOC₆H₄)SnBr0.0545
Tris(p-tolyl)SnBr0.1272
Mitigation strategies include using polar solvents (DMF) to enhance solubility or catalytic Pd(0) systems .

Advanced: What decomposition pathways are observed for this compound, and how are they controlled?

Answer:
The compound decomposes via:

  • Thermolysis : Above 60°C, Sn–C bond cleavage releases 4-methoxyphenyl radicals.
  • Hydrolysis : Moisture induces Sn–Br hydrolysis, forming SnO₂ and HBr gas .
    Mitigation :
  • Store under argon at −20°C.
  • Add stabilizers like BHT (butylated hydroxytoluene) to quench radicals .

Advanced: Can computational modeling predict the Lewis acidity of this compound?

Answer:
Density Functional Theory (DFT) calculations reveal:

  • The tin center’s Lewis acidity (quantified by Natural Bond Orbital analysis) is lower than SnCl₄ due to electron-donating methoxy groups.
  • Applications in catalysis require additives (e.g., Lewis acids) to enhance electrophilicity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhaling HBr gas from decomposition.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the electronic nature of the 4-methoxyphenyl substituents affect Sn–X bond polarization?

Answer:
The methoxy group’s +M effect increases electron density at tin, weakening Sn–Br polarization. Comparative XPS

CompoundSn 3d₅/₂ Binding Energy (eV)
Bromotris(4-MeOC₆H₄)SnBr486.2
Bromotriphenylstannane487.8
This reduced polarization lowers electrophilicity, impacting transmetallation efficiency .

Basic: How do synthetic pathways for this compound differ from its chloro or iodo analogs?

Answer:

  • Halogen source : Use SnCl₄ or SnI₄ instead of SnBr₄.
  • Reactivity : Iodo analogs require milder conditions (0°C vs. −78°C for Br) due to weaker Sn–I bonds.
  • Yield : Chloro derivatives achieve higher yields (75%) vs. bromo (60%) due to slower decomposition .

Advanced: What analytical methods detect trace decomposition products during storage?

Answer:

  • GC-MS : Identifies volatile byproducts (e.g., 4-methoxyphenyl bromide).
  • ICP-OES : Quantifies tin oxide residues (LOD: 0.1 ppm).
  • TGA-MS : Monitors thermal decomposition in real-time .

Advanced: How does the Sn–H bonding in stannane analogs inform the stability of this compound?

Answer:
Stannane (SnH₄) decomposes rapidly at RT, but aryl substitution (e.g., 4-MeOC₆H₄ groups) stabilizes the Sn center via steric and electronic effects. Accelerated aging studies show:

CompoundHalf-life (25°C)
SnH₄2 hours
Bromotris(4-MeOC₆H₄)SnBr6 months
This underscores the role of aryl groups in enhancing stability .

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